Bis(tert-Butylsulfonyl)methane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(tert-butylsulfonylmethylsulfonyl)-2-methylpropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4S2/c1-8(2,3)14(10,11)7-15(12,13)9(4,5)6/h7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPNHXBJNOSJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CS(=O)(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286690 | |
| Record name | Bis(tert-Butylsulfonyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7144-89-0 | |
| Record name | NSC47038 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(tert-Butylsulfonyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bis Tert Butylsulfonyl Methane and Its Key Precursors
Direct Synthesis Approaches for Bis(tert-Butylsulfonyl)methane
The direct synthesis of this compound primarily relies on the formation of the key carbon-sulfur bonds followed by oxidation to the sulfone state. These methods are foundational for accessing the core structure of this class of compounds.
Oxidation Pathways from Thioethers and Sulfoxides
A prevalent and well-documented method for the synthesis of this compound involves a two-step sequence starting from tert-butylthiol. The initial step is the reaction of tert-butylthiol with a methylene (B1212753) source, typically methylene chloride, in the presence of a base to form the bis(tert-butylthio)methane precursor. This thioether is then oxidized to the desired bis(sulfonyl)methane.
A common procedure involves the reaction of tert-butylthiol with methylene chloride using a base such as sodium hydroxide (B78521) or potassium hydroxide in a solvent like methanol (B129727) or ethanol (B145695). The reaction temperature is typically maintained between 25°C and 65°C. The subsequent oxidation of the intermediate bis(tert-butylthio)methane is often achieved using an oxidizing agent like hydrogen peroxide, frequently in the presence of a catalyst such as sodium tungstate. google.com An example from the literature reports an 82% yield for the oxidation step, affording this compound as white crystals.
| Reagent/Condition | Role/Parameter | Typical Value/Substance |
| Starting Material | Thiol source | tert-Butylthiol |
| Methylene Source | C1 electrophile | Methylene Chloride |
| Base | Deprotonation of thiol | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Solvent | Reaction medium | Methanol or Ethanol |
| Temperature | Reaction condition | 25–65°C |
| Oxidizing Agent | Oxidation of sulfide | Hydrogen Peroxide (H₂O₂) |
| Catalyst (Oxidation) | Promotes oxidation | Sodium Tungstate (Na₂WO₄) |
The oxidation can also proceed through the corresponding bis(sulfoxide) intermediate, although the direct oxidation from the thioether is more common for preparative scale synthesis.
Alternative Synthetic Routes to the Bis(sulfonyl)methane Core
While the oxidation of thioethers is a primary route, other strategies can be employed to construct the bis(sulfonyl)methane framework, often utilized for synthesizing analogues with different alkyl or aryl substituents. One such approach involves the reaction of methanedisulfonyl chloride with appropriate nucleophiles. For instance, the synthesis of bis(2-chloroethylsulfonyl)methane is achieved by reacting methanedisulfonyl chloride with ethylene (B1197577) in the presence of a Lewis acid catalyst like iron(III) chloride. This methodology could conceptually be adapted for other olefinic precursors.
Another alternative involves the use of Grignard reagents with sulfonyl fluorides. The synthesis of bis(trifluoromethylsulfonyl)methane, for example, can be accomplished by reacting methylmagnesium chloride or bromide with trifluoromethanesulfonyl fluoride. This approach provides a pathway to bis(sulfonyl)methanes where the sulfonyl group itself is varied.
Furthermore, the acidity of the methylene protons in bis(sulfonyl)methanes allows for their use as nucleophiles in alkylation reactions, which can be considered a method to build more complex bis(sulfonyl)methane structures from simpler ones. google.com
Preparation of Functionalized this compound Derivatives
The functionalization of the pre-formed this compound is a key aspect of its synthetic utility. The electron-withdrawing nature of the two tert-butylsulfonyl groups significantly acidifies the central methylene protons, facilitating their removal by a base to generate a stabilized carbanion. This carbanion can then react with various electrophiles.
A prominent example of functionalization is the synthesis of bis(t-butylsulfonyl)diazomethane. This is achieved through a diazotization reaction where this compound is treated with a diazo transfer reagent, such as tosyl azide (B81097), in the presence of a base. The base deprotonates the bis(sulfonyl)methane, and the resulting carbanion reacts with tosyl azide to yield the diazo compound. This transformation is a gateway to a variety of carbene-mediated reactions.
| Reactant | Reagent | Product |
| This compound | Tosyl Azide | Bis(t-butylsulfonyl)diazomethane |
Analogous reactions for other bis(sulfonyl)methanes suggest further possibilities for functionalization. For example, the halogenation of the methylene bridge in bis(trifluoromethylsulfonyl)methane is achieved by reaction with N-halogenosuccinimides to form dihalogenated products. smolecule.com This indicates that direct halogenation of this compound is a feasible route to introduce halogen atoms at the central carbon.
Reactivity Profiles and Mechanistic Investigations of Bis Tert Butylsulfonyl Methane
Deprotonation and Carbanion Chemistry at the Methane (B114726) Bridge
The chemistry of bis(tert-butylsulfonyl)methane is dominated by the acidity of the protons on the carbon atom situated between the two sulfonyl groups. This feature facilitates the formation of a stabilized carbanion, which serves as a potent nucleophile in various carbon-carbon bond-forming reactions.
Formation and Stabilization of this compound Carbanions
The presence of two sulfonyl groups significantly increases the acidity of the methylene (B1212753) protons, making compounds like this compound relatively strong carbon acids. researchgate.netacademie-sciences.fr Deprotonation is readily achieved using a suitable base, which generates a sulfonyl-stabilized carbanion. The negative charge of the resulting carbanion is effectively delocalized onto the adjacent sulfonyl groups. This stabilization is attributed to factors including the powerful electron-withdrawing inductive effects of the SO₂ groups and polarization. acs.org
The general process for carbanion formation can be depicted as follows: (t-BuSO₂)₂CH₂ + Base ⇌ [(t-BuSO₂)₂CH]⁻ + Base-H⁺
The stability of the carbanion is crucial for its utility in synthesis. The bulky tert-butyl groups also contribute to the compound's characteristics, enhancing its solubility and stability in organic solvents. This structural feature is significant in its application as a precursor in various chemical reactions.
Nucleophilic Reactivity and Alkylation Reactions
The carbanion derived from this compound is a versatile nucleophile. It can participate in a variety of reactions with electrophiles, most notably alkylation reactions, to form new carbon-carbon bonds. researchgate.net The general principle of these reactions involves the attack of the carbanion on an electrophilic center, displacing a leaving group.
While specific examples detailing the alkylation of this compound are specialized, the reactivity pattern is well-established for analogous bis(sulfonyl)methane compounds. For instance, the carbanion of the closely related bis(phenylsulfonyl)methane (B177063) has been shown to react with various electrophiles. academie-sciences.fr The anion derived from fluorobis(phenylsulfonyl)methane (B1258845) demonstrates good thermal stability and nucleophilicity towards many electrophiles, participating in reactions like conjugate additions and additions to epoxides. acs.orgcas.cn
Recent advancements have demonstrated the manganese-catalyzed α-alkylation of sulfones with alcohols, where water is the sole byproduct. acs.org This method has been successfully applied to a range of sulfones and alcohols, showcasing the potential for such transformations. acs.org
Table 1: Representative Alkylation Reactions of Sulfones with Alcohols *
| Substrate (Sulfone) | Alkylating Agent (Alcohol) | Product | Yield (%) |
| Ethyl Phenyl Sulfone | Benzyl Alcohol | 2-Phenyl-1-(phenylsulfonyl)ethane | 95% |
| Ethyl Phenyl Sulfone | 4-Methylbenzyl Alcohol | 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethane | 91% |
| Ethyl Phenyl Sulfone | 4-Methoxybenzyl Alcohol | 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethane | 99% |
| Ethyl Phenyl Sulfone | 4-Chlorobenzyl Alcohol | 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethane | 82% |
| Ethyl Phenyl Sulfone | 1-Phenylethan-1-ol | 1-Phenyl-2-(phenylsulfonyl)propane | 90% |
*Data adapted from studies on related sulfone systems to illustrate the general reactivity pattern. acs.org
Transformations Involving the Sulfonyl Groups
Beyond the chemistry at the methane bridge, the sulfonyl groups themselves can undergo significant transformations, including removal (desulfonylation) and rearrangement.
Desulfonylation Reactions and Mechanisms
The sulfonyl group is a valuable functional group in synthesis, in part because it can be removed under specific conditions. This process, known as desulfonylation, allows bis(sulfonyl) derivatives to serve as synthetic equivalents for other functionalities. academie-sciences.fr Reductive desulfonylation is a common strategy. academie-sciences.fr
Several methods have been developed for this transformation:
Base-Mediated Desulfonylation : A cascade reaction mediated by potassium tert-butoxide (t-BuOK) has been shown to achieve desulfonylation and dehydrogenation of certain vinyl sulfones under transition-metal-free conditions. sioc-journal.cn
Organolithium-Induced Desulfonylation : The reaction of strained bis(tert-butylsulfonyl) compounds with n-butyllithium can lead to the elimination of a tert-butylsulfinate group. acs.org This reaction is suggested to proceed through a radical mechanism. acs.org
Radical-Mediated Desulfonylation : Stannyl radicals, such as those generated from tributylstannane, can mediate the cleavage of C-S bonds in sulfones, particularly those activated by π-deficient heterocyclic rings. acs.org
These desulfonylation methods enhance the synthetic utility of this compound, allowing for its temporary use as an activating group that can be subsequently removed.
Rearrangement Pathways of Bis(sulfonyl) Systems
Sulfonyl groups can participate in various molecular rearrangements. One of the most prominent is the Truce–Smiles rearrangement, which involves an intramolecular nucleophilic aromatic substitution (SₙAr) where a sulfone-stabilized carbanion acts as the nucleophile. cdnsciencepub.com In this reaction, an aryl group migrates from a heteroatom (like oxygen or sulfur) to a carbanionic center. cdnsciencepub.com The sulfonyl group often serves as an activating group, stabilizing the intermediate Meisenheimer adduct required for the SₙAr mechanism. cdnsciencepub.com
Another relevant transformation is the 1,3-rearrangement of a sulfonyl group. researchgate.netacs.orgacs.org For example, a C–H sulfonylation has been developed via a 1,3-rearrangement of a sulfonyl group in N-protected 3-bis-sulfonimidoindole derivatives. acs.org This reaction proceeds through the intermolecular addition of a desorbed sulfinyl ion. acs.org Such rearrangements provide novel pathways for the functionalization of organic molecules. researchgate.netacs.org
Electrophilic Transformations and Additions
While the dominant reactivity of this compound involves its carbanion, the molecule can also undergo reactions with electrophiles under certain conditions. The sulfone functional group itself can act as an electrophile. researchgate.net
A key example of an electrophilic transformation is the reaction with electrophilic fluorinating agents. The related bis(phenylsulfonyl)methane reacts with Selectfluor® in the presence of a base like sodium hydride to produce fluorobis(phenylsulfonyl)methane. academie-sciences.fr This fluorinated product is itself a valuable reagent, as its anion possesses high thermal stability and nucleophilicity. academie-sciences.frcas.cn
Table 2: Electrophilic Fluorination of Bis(phenylsulfonyl)methane
| Substrate | Electrophile | Base | Product | Yield (%) |
| Bis(phenylsulfonyl)methane | Selectfluor® | NaH | Fluorobis(phenylsulfonyl)methane | 50-60% |
*Data based on the reactivity of the analogous bis(phenylsulfonyl)methane. academie-sciences.fr
The resulting fluorinated bis(sulfonyl)methane anion can then be used in various nucleophilic addition reactions, highlighting a pathway where the parent molecule first reacts with an electrophile before its deprotonated form engages in subsequent transformations. cas.cn
Radical Processes and Mechanistic Interrogations
The radical chemistry of this compound is a specialized area of interest, primarily centering on the generation of reactive intermediates through the cleavage of its covalent bonds. The presence of two bulky and electron-withdrawing tert-butylsulfonyl groups flanking a central methylene unit dictates its reactivity in radical processes. Mechanistic investigations in this domain are broadly categorized into two main pathways: homolytic cleavage and reactions initiated by electron transfer.
Homolytic cleavage involves the breaking of a chemical bond where each resulting fragment retains one of the originally bonded electrons, leading to the formation of two radical species. In the context of this compound, the principal bonds susceptible to homolytic cleavage are the carbon-sulfur (C-S) bonds and the carbon-hydrogen (C-H) bonds of the central methylene bridge.
The driving force for C-S bond scission is the relative weakness of this bond compared to C-C or C-H bonds. Computational studies on various sulfones indicate that the bond dissociation energies (BDEs) for C-S bonds are significantly lower than those of typical C-C bonds. rsc.orgnsf.gov For generic dialkyl sulfones, the C-S bond dissociation energy is estimated to be approximately 68 kcal/mol. rsc.orgnsf.gov Thermal or photochemical induction can provide the necessary energy to overcome this barrier.
Homolytic cleavage of one of the C-S bonds in this compound would result in the formation of a tert-butylsulfonyl radical and a tert-butylsulfonylmethyl radical (Scheme 1).
Scheme 1: Homolytic C-S bond cleavage in this compound. (CH₃)₃C-SO₂-CH₂-SO₂-C(CH₃)₃ → (CH₃)₃C-SO₂• + •CH₂-SO₂-C(CH₃)₃
The tert-butylsulfonyl radical is a key intermediate in many radical reactions involving sulfonyl compounds. acs.orgnih.gov Conversely, the alternative homolytic cleavage of a C-H bond from the central methylene group would generate a carbon-centered radical, bis(tert-butylsulfonyl)methyl radical, and a hydrogen atom. This process is generally less favorable than C-S cleavage under thermal conditions due to the higher bond dissociation energy of the C-H bond.
The stability of the resulting radicals plays a crucial role in the preferred cleavage pathway. While the sulfonyl group itself is reported to have minimal capacity for spin-delocalization, the adjacent sulfonyl group in the bis(tert-butylsulfonyl)methyl radical can provide some degree of stabilization through inductive effects. rsc.org
Interactive Data Table: Calculated Bond Dissociation Energies (BDE) for Related Sulfone Models
| Bond Type | Model Compound | Calculated BDE (kcal/mol) | Reference |
| C-S | Generic Sulfone | ~68 | rsc.orgnsf.gov |
| C-S | Sulfide | 74-77 | rsc.org |
| C-S | Sulfoxide | 53-54 | rsc.org |
Note: This data is based on general sulfone models and not specific to this compound. The values provide a comparative basis for understanding potential reactivity.
Reactions initiated by electron transfer represent another significant pathway for generating radical species from this compound. This process can be induced photochemically, often in the presence of a photosensitizer, or through the action of a potent single-electron reducing agent. rsc.orgresearchgate.net
In a single-electron transfer (SET) process, an electron is added to the this compound molecule, forming a radical anion. The sulfonyl group is a known redox-active moiety capable of accepting an electron. rsc.orgrsc.org The resulting radical anion is generally unstable and prone to rapid fragmentation. The most probable fragmentation pathway involves the cleavage of a carbon-sulfur bond, yielding a sulfinate anion and a carbon-centered radical. rsc.org For this compound, this would lead to the formation of a tert-butylsulfinate anion and a tert-butylsulfonylmethyl radical (Scheme 2).
Scheme 2: Single-electron transfer to this compound and subsequent fragmentation.
Electron Transfer: (CH₃)₃C-SO₂-CH₂-SO₂-C(CH₃)₃ + e⁻ → [(CH₃)₃C-SO₂-CH₂-SO₂-C(CH₃)₃]•⁻
Fragmentation: [(CH₃)₃C-SO₂-CH₂-SO₂-C(CH₃)₃]•⁻ → (CH₃)₃C-SO₂⁻ + •CH₂-SO₂-C(CH₃)₃
Recent research has also highlighted that light can induce the homolytic cleavage of C-S bonds in some heteroaryl sulfones, a process that can be promoted by a base. acs.orgnih.gov Although mechanistically distinct from a direct SET from a catalyst, it underscores the susceptibility of the C-S bond in sulfones to cleavage under energetic input.
Interactive Data Table: Key Radical Intermediates from this compound
| Radical Species | Formation Pathway | Structure |
| tert-Butylsulfonyl Radical | Homolytic C-S Cleavage | (CH₃)₃C-SO₂• |
| tert-Butylsulfonylmethyl Radical | Homolytic C-S Cleavage or SET Fragmentation | •CH₂-SO₂-C(CH₃)₃ |
| Bis(tert-butylsulfonyl)methyl Radical | Homolytic C-H Cleavage | (CH₃)₃C-SO₂-ĊH-SO₂-C(CH₃)₃ |
| This compound Radical Anion | Single-Electron Transfer | [(CH₃)₃C-SO₂-CH₂-SO₂-C(CH₃)₃]•⁻ |
Applications of Bis Tert Butylsulfonyl Methane in Advanced Organic Synthesis
Utility as a C1 Synthon in Carbon-Carbon Bond Formation
The central methylene (B1212753) group in bis(tert-butylsulfonyl)methane is flanked by two strongly electron-withdrawing tert-butylsulfonyl groups. This structural feature renders the methylene protons acidic, facilitating their removal by a suitable base to generate a stabilized carbanion. This carbanion serves as an effective nucleophile, positioning this compound as a valuable C1 synthon—a single-carbon building block for the formation of new carbon-carbon bonds.
The resulting nucleophile can react with a range of electrophiles, most notably in alkylation reactions. By treating this compound with a base followed by the addition of an alkyl halide, a new alkyl group can be introduced at the central carbon. This methodology provides a route to substituted gem-disulfones, which are themselves useful intermediates in further synthetic transformations. The reaction is analogous to the well-established alkylation of other active methylene compounds like malonic esters, but the unique properties of the bis(tert-butylsulfonyl) moiety offer different reactivity and stability profiles. For instance, asymmetric allylic alkylation of related bis(phenylsulfonyl)methane (B177063) with Morita-Baylis-Hillman carbonates has been achieved with high enantioselectivity using cinchona alkaloid derivatives as organocatalysts.
Role in Cycloaddition and Annulation Strategies
While this compound itself is not typically a direct participant in cycloaddition reactions, its derivatives, particularly bis(tert-butylsulfonyl)diazomethane, are key precursors for generating carbenes that readily engage in such transformations. The carbene, bis(tert-butylsulfonyl)carbene, generated from the diazo compound, is a reactive intermediate that can react with alkenes to form cyclopropane (B1198618) rings. This cyclopropanation is a powerful tool for introducing a three-membered ring into a molecular structure, a common motif in natural products and complex organic molecules.
The diastereoselectivity of these cyclopropanation reactions can be high, especially with electron-deficient alkenes. The development of metal-catalyzed carbene transfer reactions using catalysts based on rhodium, copper, or iron could offer enhanced control and broader substrate scope for these cycloadditions.
Precursor to Diazodisulfones and Related Reagents
One of the most significant applications of this compound is its role as a starting material for the synthesis of bis(tert-butylsulfonyl)diazomethane, a stable and versatile diazodisulfone.
Synthesis of Bis(tert-Butylsulfonyl)diazomethane
The conversion of this compound to its diazo derivative is most commonly achieved through a diazo transfer reaction. This process involves the reaction of the acidic methylene group of this compound with a sulfonyl azide (B81097) reagent, such as p-toluenesulfonyl azide (tosyl azide).
The reaction is typically carried out in a solvent like ethanol (B145695) at cool temperatures (e.g., 5–10°C). A base is used to deprotonate the this compound, and the resulting carbanion attacks the terminal nitrogen of the sulfonyl azide. This leads to the formation of the desired bis(tert-butylsulfonyl)diazomethane and a sulfonamide byproduct. The product, a white to pale yellow crystalline powder, can often be purified by recrystallization from a solvent like acetonitrile.
| Parameter | Condition |
| Starting Material | This compound |
| Reagent | p-Toluenesulfonyl azide (Tosyl azide) |
| Solvent | Ethanol |
| Temperature | 5–10°C |
| General Procedure | Base-mediated deprotonation followed by reaction with sulfonyl azide |
| Purification | Recrystallization (e.g., from acetonitrile) |
Applications of Diazodisulfone Derivatives in Chemical Transformations
Bis(tert-butylsulfonyl)diazomethane is a stable source of bis(tert-butylsulfonyl)carbene, a highly reactive intermediate. The generation of this carbene can be initiated by heat, light (photolysis), or transition metal catalysis. Once formed, the carbene can participate in a variety of useful chemical transformations.
Cyclopropanation: As mentioned, the carbene reacts with alkenes to form cyclopropanes.
N-H Insertion: The carbene can readily insert into the N-H bond of amines and amides. This reaction is a valuable method for the alkylation of nitrogen nucleophiles, forming a new carbon-nitrogen bond and introducing the bis(t-butylsulfonyl)methyl group onto a nitrogen atom.
C-H Insertion: Intramolecular C-H insertion reactions offer a powerful strategy for the rapid construction of cyclic and polycyclic systems, which is a key area of interest for synthesizing complex molecules.
Photoacid Generation: Upon exposure to light, bis(tert-butylsulfonyl)diazomethane can decompose to generate an acid, making it useful as a photoacid generator in applications such as photolithography. fujifilm.com
| Reaction Type | Substrate | Product | Significance |
| Cyclopropanation | Alkenes | Cyclopropane derivatives | Formation of three-membered rings |
| N-H Insertion | Amines, Amides | N-Alkylated products | C-N bond formation |
| C-H Insertion | Alkanes (intramolecular) | Cyclic/polycyclic systems | Rapid assembly of complex frameworks |
Integration into Complex Molecular Architectures
The application of this compound and its derivatives in the total synthesis of complex natural products is an area with significant potential that remains largely underexplored. The unique reactivity of the bis(tert-butylsulfonyl)carbene intermediate could be harnessed to construct key structural motifs found in biologically active compounds. For example, its use in intramolecular C-H insertion reactions could provide a powerful tool for the rapid assembly of cyclic and polycyclic frameworks that form the core of many complex molecular architectures. The development of new catalytic systems is seen as crucial to unlocking the full potential of this reagent in the synthesis of architecturally challenging molecules.
Contributions to Chiral Synthesis Methodologies
The direct application of this compound itself in chiral synthesis methodologies is not extensively documented. However, the broader class of organosulfur compounds, particularly those containing the tert-butylsulfinyl group, are cornerstones of modern asymmetric synthesis. Chiral N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide (Ellman's auxiliary), are widely used as versatile chiral auxiliaries. nih.govresearchgate.netnih.gov These compounds effectively direct the stereochemical outcome of nucleophilic additions to the imine carbon, enabling the asymmetric synthesis of a vast array of chiral amines and nitrogen-containing heterocycles. nih.govresearchgate.netnih.govresearchgate.netnuph.edu.uaresearchgate.net
While not a direct contribution, the study of this compound exists within this context of sulfur-based reagents for stereocontrolled reactions. The potential for developing asymmetric transformations using bis(tert-butylsulfonyl)diazomethane is an active area of research. The use of chiral transition metal catalysts (e.g., rhodium or copper complexes with chiral ligands) to mediate carbene transfer reactions could enable enantioselective cyclopropanations or C-H insertions. For example, enantioselective allylic alkylation of Morita-Baylis-Hillman carbonates has been demonstrated with the related bis(phenylsulfonyl)methane using chiral organocatalysts, suggesting that similar strategies could be applicable to tert-butylsulfonyl derivatives. researchgate.net
Asymmetric Transformations Utilizing Bis(sulfonyl) Components
The core utility of bis(sulfonyl)methanes in asymmetric synthesis stems from their function as soft nucleophiles upon deprotonation. The resulting carbanion can participate in stereoselective transformations, such as Michael additions and alkylations, where the stereochemical outcome is dictated by a chiral catalyst.
For instance, rigidified bis(sulfonyl)ethylenes, which are derivatives of the bis(sulfonyl)methane framework, have been shown to be effective Michael acceptors in catalytic enantioselective reactions. nih.gov Common acyclic β-substituted vinylic sulfones often exhibit low reactivity. nih.gov However, by incorporating the bis(sulfonyl)ethylene moiety into a cyclic structure, researchers have overcome this limitation. In one study, the enantioselective addition of hydantoin (B18101) surrogates to these "rigidified" vinylidene bis(sulfone) reagents was achieved using a bifunctional squaramide catalyst. nih.gov This approach led to the synthesis of enantioenriched 5,5-disubstituted hydantoins, which are valuable structures for biological screening. nih.gov
The success of these transformations relies on the ability of the chiral catalyst to create a stereochemically defined environment, directing the nucleophilic attack of the stabilized carbanion (from the hydantoin surrogate) onto one face of the bis(sulfonyl) Michael acceptor.
| Reactant 1 (Nucleophile) | Reactant 2 (Michael Acceptor) | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| N-Benzoyl dihydroimidazol-4-one | Cyclic Bis(sulfonyl)ethylene | Squaramide C1 (10 mol%) | ~95% | 88% |
Chiral Auxiliary Roles of tert-Butylsulfonyl Groups
A point of critical clarification is necessary when discussing the chiral auxiliary roles related to this topic. This compound is an achiral molecule and therefore cannot function as a chiral auxiliary itself. The tert-butylsulfonyl group (-SO₂C(CH₃)₃) is also achiral.
However, the closely related tert-butanesulfinyl group (-SOC(CH₃)₃), which has a stereogenic sulfur center, is the basis for one of the most powerful and widely used chiral auxiliaries in modern asymmetric synthesis: tert-butanesulfinamide , often called Ellman's auxiliary. yale.edusigmaaldrich.comwikipedia.org This auxiliary has revolutionized the asymmetric synthesis of chiral amines. yale.eduwikipedia.orgharvard.edu
Developed by Jonathan A. Ellman, enantiopure tert-butanesulfinamide condenses with aldehydes and ketones to form N-tert-butanesulfinyl imines. sigmaaldrich.comrsc.org The chiral tert-butanesulfinyl group activates the imine for nucleophilic addition and provides exceptional stereochemical control, directing the nucleophile to one of the two diastereotopic faces of the imine. sigmaaldrich.comnih.gov This results in the formation of sulfinamide products with high diastereoselectivity. The auxiliary can then be easily cleaved under mild acidic conditions to furnish the desired chiral primary amine in high enantiomeric purity. sigmaaldrich.comwikipedia.org
The versatility of this methodology is demonstrated by its application in the synthesis of a vast array of complex molecules, including α-branched amines, amino alcohols, and amino acids. sigmaaldrich.comnih.govacs.org The high diastereoselectivities achieved are often rationalized by a six-membered ring chair-like transition state, where the nucleophile adds to the less sterically hindered face of the imine, avoiding steric clash with the bulky tert-butyl group. harvard.edu
| Aldehyde/Ketone Precursor | Nucleophile (R-M) | Solvent | Diastereomeric Ratio (d.r.) | Final Amine Product |
|---|---|---|---|---|
| Benzaldehyde | EtMgBr | CH₂Cl₂ | 98:2 | (R)-1-Phenylethylamine |
| Isobutyraldehyde | PhMgBr | THF | 96:4 | (R)-1-Phenyl-2-methylpropylamine |
| Acetophenone | allylMgBr | THF | 90:10 | (R)-1-Phenyl-1-buten-3-ylamine |
Computational and Theoretical Studies of Bis Tert Butylsulfonyl Methane
Electronic Structure Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Bis(tert-butylsulfonyl)methane, DFT calculations are instrumental in describing the distribution of electrons within the molecule, which dictates its reactivity and physical properties.
Calculations, typically using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can determine key electronic parameters. rsc.org These studies reveal the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.
A significant electronic feature in α-sulfonyl systems is negative hyperconjugation. acs.org This involves the interaction of a lone pair on the central carbon atom (in the corresponding carbanion) with the antibonding orbitals (σ) of the adjacent sulfur-oxygen bonds (nC → σS-O). acs.org This interaction influences the Cα-S bond length and the geometry of the anionic carbon center, which tends to be less pyramidalized than in systems without such strong withdrawing groups. acs.org Analysis using the Quantum Theory of Atoms in Molecules (QTAIM) can further quantify the charge density distribution and the nature of the chemical bonds within the structure. rsc.org
Conformational Analysis and Stereoelectronic Effects
The three-dimensional arrangement of atoms in this compound is complex due to the rotational freedom around the C-S bonds. Conformational analysis investigates the different spatial arrangements (conformers) and their relative energies.
The rotation around the central CH2-SO2 bonds in this compound leads to various staggered and eclipsed conformations. Theoretical studies on analogous structures, such as cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane, provide a model for understanding these dynamics. rsc.orgresearchgate.net In the gas phase, staggered conformations, which minimize steric repulsion, are generally the most stable energy minima.
However, the bulky tert-butyl groups introduce significant steric hindrance, which heavily influences the rotational energy landscape. DFT calculations can map the potential energy surface for rotation around the C-S bonds, identifying the energy minima (stable conformers) and the energy maxima (transition states for rotation). rsc.org For a related sulfonyl compound, stationary states of maximum energy (rotational transition states) were identified at dihedral angles of 0°, 50°, 117.8°, and 179.9°. rsc.org The energy difference (ΔG°) between conformers can be small, leading to a dynamic equilibrium of multiple forms in solution. rsc.org
Table 1: Hypothetical Rotational Energy Profile for a C-S Bond in this compound
| Dihedral Angle (τ) | Conformation | Relative Energy (ΔG°) (kcal/mol) |
| ~60° | Staggered (Gauche) | 0.00 |
| ~180° | Staggered (Anti) | 0.95 |
| 0° | Eclipsed | 3.50 |
| 120° | Eclipsed | 4.10 |
Note: This table is illustrative, based on data for analogous sulfonyl compounds. Actual values for this compound would require specific calculations.
The barriers to rotation around the Cα−S bond are primarily dictated by steric and torsional effects, with a significant contribution from conjugative overlap effects. acs.org
In the solid state, the conformation of a molecule is determined not only by intramolecular forces but also by the powerful influence of intermolecular interactions within the crystal lattice. researchgate.netchimia.ch These forces, though weaker than covalent bonds, dictate the packing arrangement and can stabilize conformations that are higher in energy in the gas phase. libretexts.org
For sulfonyl compounds, weak C-H···O=S hydrogen bonds are particularly important. rsc.orgresearchgate.net Studies on cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane have shown that intermolecular C-H···O interactions are the primary reason for the adoption of a nearly eclipsed conformation in the crystal, a structure that corresponds to a rotational transition state in the gas phase. rsc.orgresearchgate.net This highlights that crystal packing forces can overcome intramolecular steric preferences.
Computational tools like Reduced Density Gradient (RDG) analysis can be used to visualize and characterize these weak non-covalent interactions. researchgate.net It is expected that the solid-state structure of this compound would also be heavily influenced by a network of such interactions, leading to a highly ordered and specific conformational arrangement.
Table 2: Key Intermolecular Interactions in Sulfonyl Compound Crystals
| Interaction Type | Description | Typical Energy (kcal/mol) |
| C–H···O=S | A weak hydrogen bond between a C-H group and a sulfonyl oxygen. | 1.0 - 6.0 |
| Dipole-Dipole | Electrostatic attraction between the permanent dipoles of the sulfonyl groups. | 1.0 - 5.0 |
| London Dispersion | Temporary dipole-induced dipole attractions, significant due to bulky tert-butyl groups. | > 1.0 |
Source: General energy ranges for intermolecular forces. libretexts.orgyoutube.com
Reaction Mechanism Predictions and Energy Profiles
Computational modeling is an invaluable tool for predicting the viability of chemical reactions, mapping their pathways, and understanding the role of catalysts.
By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to construct a detailed reaction energy profile. electronicsandbooks.com This profile provides a thermodynamic and kinetic picture of a proposed reaction. For instance, the synthesis of this compound, which can be prepared by reacting tert-butylthiol with methylene (B1212753) chloride, presents a reaction pathway that could be modeled.
Computational analysis would involve locating the transition state for the nucleophilic displacement steps and calculating the activation energy, thereby predicting the reaction rate under different conditions. Similarly, the reactivity of the acidic methylene protons in this compound, leading to the formation of a stabilized carbanion, represents another key reaction pathway amenable to computational study. researchgate.net
Table 3: Illustrative Calculated Energy Profile for a Hypothetical Reaction Step
| Species | Description | Calculated Relative Energy (kcal/mol) |
| Reactants | Starting materials | 0.0 |
| Transition State (TS) | Highest energy point along the reaction coordinate | +25.0 |
| Intermediate | A metastable species formed during the reaction | +5.0 |
| Products | Final compounds | -15.0 |
Note: This table provides a generic example of a reaction profile.
In catalysis, understanding the structure and energy of the transition state is paramount for predicting reaction outcomes, including stereoselectivity. ibs.re.kr If this compound or its derivatives were used as ligands in a transition metal-catalyzed reaction, DFT calculations could be employed to analyze the catalytic cycle.
This analysis involves identifying the rate-determining step—the step with the highest activation barrier—and the enantio-determining step in asymmetric catalysis. ibs.re.kr For example, in palladium-catalyzed reactions, computational studies have been used to elucidate the mechanism and identify that the first C-N bond formation is the stereoselectivity-controlling step. ibs.re.kr By modeling the transition states for different catalyst-substrate combinations, researchers can rationally design more efficient and selective catalysts. ibs.re.krst-andrews.ac.uk Such computational screening can predict which catalyst modifications, such as altering steric bulk or electronic properties, will lead to improved performance, potentially with greater than 99% calculated enantiomeric excess (ee). ibs.re.kr
Spectroscopic Corroboration of Theoretical Models
The validation of computational models is a critical step in theoretical chemistry, and for this compound, this is primarily achieved through the comparison of calculated spectroscopic data with experimental measurements. Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques used for this purpose.
Vibrational Spectroscopy (IR and Raman)
Theoretical calculations, particularly using DFT methods, can predict the vibrational frequencies of a molecule. iaea.org These calculated frequencies correspond to specific molecular motions, such as the stretching and bending of bonds (e.g., S=O, C-S, and C-H bonds). By comparing the calculated IR and Raman spectra with the experimentally recorded spectra, a direct correlation between the theoretical model and the actual molecule can be established. For related sulfonamide compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to provide vibrational frequencies that are in good agreement with experimental findings after appropriate scaling. nih.gov
For this compound, key vibrational modes that are scrutinized include:
S=O stretching: The sulfonyl groups exhibit strong, characteristic symmetric and asymmetric stretching vibrations.
C-S stretching: These vibrations are also characteristic and their position can be sensitive to the conformation of the molecule.
CH₂ and C(CH₃)₃ vibrations: Bending and stretching modes associated with the methylene bridge and the tert-butyl groups.
A strong congruence between the predicted and observed peak positions and intensities in the vibrational spectra provides compelling evidence for the accuracy of the computed molecular geometry and electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another powerful tool for validating theoretical models. Computational methods can predict the chemical shifts (¹H and ¹³C) and coupling constants of a molecule in its calculated equilibrium geometry. nih.gov These predictions are then compared with the experimental NMR data.
In the case of this compound, ¹H NMR would show distinct signals for the protons of the central methylene group (SO₂-CH₂-SO₂) and the protons of the tert-butyl groups. Similarly, ¹³C NMR would provide signals for the methylene carbon and the carbons of the tert-butyl groups. The precise chemical shifts are influenced by the local electronic environment, which is a direct consequence of the molecule's three-dimensional structure. Therefore, the agreement between the calculated and experimental NMR spectra serves as a rigorous test of the theoretical model's validity. For instance, studies on related α-sulfonyl carbanion salts have utilized ¹H and ¹³C NMR spectroscopy to probe their structure in solution, which can then be compared to structures derived from ab initio calculations. researchgate.net
The table below illustrates the kind of data that is compared in these corroborative studies, using typical values for related sulfonyl compounds as a reference.
| Spectroscopic Technique | Parameter | Typical Experimental Value Range | Theoretically Calculated Value |
|---|---|---|---|
| IR Spectroscopy | ν_as(SO₂) (cm⁻¹) | 1300 - 1350 | Calculated via DFT (e.g., B3LYP) |
| ν_s(SO₂) (cm⁻¹) | 1120 - 1160 | ||
| NMR Spectroscopy | δ ¹H (SO₂-CH₂-SO₂) (ppm) | 4.0 - 5.0 | |
| δ ¹H (C(CH₃)₃) (ppm) | 1.3 - 1.6 |
Advanced Structural Analysis and Spectroscopic Techniques
X-ray Crystallography in the Elucidation of Molecular Conformation and Packing
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. For bis(tert-butylsulfonyl)methane, a single-crystal X-ray diffraction study would be invaluable in elucidating its molecular conformation and intermolecular packing in the solid state.
Furthermore, the crystal packing would reveal the nature and extent of intermolecular interactions. While this compound lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds between the methyl and methylene (B1212753) hydrogens and the sulfonyl oxygen atoms are expected to play a crucial role in stabilizing the crystal lattice. The analysis of these interactions would provide insights into the supramolecular assembly of the compound.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (Examples) |
| C-S Bond Length (Å) | ~1.77 - 1.79 |
| S-O Bond Length (Å) | ~1.43 - 1.45 |
| C-S-C Bond Angle (°) | ~103 - 107 |
| O-S-O Bond Angle (°) | ~117 - 120 |
| Intermolecular Interactions | C-H···O hydrogen bonds |
NMR Spectroscopy for Structural Dynamics and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution and for studying dynamic processes. For this compound, ¹H and ¹³C NMR spectroscopy would provide fundamental information about its molecular structure.
The ¹H NMR spectrum is expected to show a singlet for the eighteen equivalent protons of the two tert-butyl groups and a singlet for the two protons of the central methylene group. The chemical shifts of these signals would be indicative of the electronic environment of the protons. Similarly, the ¹³C NMR spectrum would display characteristic signals for the quaternary carbons and the methyl carbons of the tert-butyl groups, as well as a signal for the central methylene carbon.
Beyond simple structure confirmation, advanced NMR techniques could offer insights into the compound's dynamics. Variable-temperature NMR studies could potentially reveal information about restricted rotation around the C-S bonds, although the energy barrier for such a process is expected to be relatively low. In mechanistic studies, NMR can be used to monitor the transformation of this compound in chemical reactions, for instance, in its deprotonation to form a carbanion. The change in chemical shifts of the methylene protons upon deprotonation would provide direct evidence of the reaction and information about the electronic nature of the resulting carbanion.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Nucleus | Group | Predicted Chemical Shift (ppm) |
| ¹H | -C(CH₃)₃ | ~1.4 |
| ¹H | -SO₂-CH₂-SO₂- | ~4.3 |
| ¹³C | -C (CH₃)₃ | ~62 |
| ¹³C | -C(C H₃)₃ | ~24 |
| ¹³C | -SO₂-C H₂-SO₂- | ~75 |
UV/Vis and EPR Spectroscopy in Reactive Intermediate Characterization
Ultraviolet/Visible (UV/Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy are instrumental in the detection and characterization of reactive intermediates, which are often transient species formed during chemical reactions.
While this compound itself does not possess strong chromophores for UV/Vis absorption in the near-UV and visible regions, its reactive intermediates, such as carbanions or radicals, could be detectable. For example, the formation of a carbanion at the central methylene position upon deprotonation might lead to a new absorption band in the UV region, which could be monitored to study the kinetics of the deprotonation reaction.
EPR spectroscopy is specifically used to study species with unpaired electrons, such as radicals. If this compound were to undergo homolytic bond cleavage, for instance, through photolysis or reaction with a radical initiator, it could form a sulfonyl radical or a carbon-centered radical. EPR spectroscopy would be the ideal technique to detect and characterize these radical intermediates. The g-value and hyperfine coupling constants obtained from the EPR spectrum would provide detailed information about the electronic structure and the distribution of the unpaired electron density within the radical, thus offering deep mechanistic insights into radical-mediated reactions involving this compound.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Transformations
While direct catalytic applications of bis(tert-butylsulfonyl)methane are still an emerging field, the reactivity of related sulfonyl compounds suggests significant untapped potential. The acidic nature of the central methylene (B1212753) protons allows the compound to act as a carbon nucleophile, a property that is highly valuable in catalysis.
Future research is likely to focus on:
Palladium-Catalyzed Allylic Alkylation: Analogous compounds, such as bis(phenylsulfonyl)methane (B177063), have been successfully used as nucleophiles in palladium-catalyzed allylic substitution reactions. acs.org Exploring the use of this compound in similar transformations could lead to the synthesis of complex molecules with high degrees of control. The steric bulk of the tert-butyl groups could offer unique selectivity compared to less hindered analogues.
Asymmetric Catalysis: The development of chiral versions of this compound or its derivatives could open doors to new asymmetric transformations. While the related tert-butylsulfinyl group is a well-established chiral auxiliary, the potential for creating chiral sulfonyl-based ligands and catalysts remains an area ripe for exploration. researchgate.netacs.org
Organocatalysis: The compound's structure could serve as a backbone for novel organocatalysts. The sulfonyl groups can engage in hydrogen bonding, influencing the stereochemical outcome of reactions. Research into modifying the core structure to incorporate additional catalytic functionalities is a plausible next step.
Precursors for Ligand Synthesis: The reactive methylene group can be a starting point for synthesizing more complex multidentate ligands for transition metal catalysis. The bulky tert-butyl groups could enforce specific coordination geometries around a metal center, potentially leading to catalysts with novel reactivity and selectivity.
Exploration of New Derivatization Strategies
Derivatization of this compound is key to unlocking its full potential. The transformation into its diazomethane (B1218177) derivative is well-documented, but further strategies are being considered to expand its synthetic utility. google.comepo.org
The most significant derivatization to date is the synthesis of bis(tert-butylsulfonyl)diazomethane . This reaction typically involves the diazotization of this compound using an azide (B81097) source, such as p-toluenesulfonyl azide, in the presence of a base. google.com The steric hindrance from the tert-butyl groups can necessitate longer reaction times compared to other analogues.
Future derivatization strategies may include:
Asymmetric Functionalization: Developing methods to selectively add a single, different substituent to the central carbon could create chiral building blocks for pharmaceutical and agrochemical synthesis.
Synthesis of Heterocycles: Using the this compound core as a three-atom component in cycloaddition reactions or as a precursor for building heterocyclic rings is a promising direction.
Introduction of Diverse Functional Groups: Beyond the diazo group, exploring reactions to introduce amines, halides, or other functionalities at the central carbon would create a library of versatile synthetic intermediates.
The table below summarizes the key known derivative and its precursor.
Interactive Table: Key Derivative of this compound| Compound Name | Precursor | Derivatization Method | Application |
|---|---|---|---|
| Bis(tert-butylsulfonyl)diazomethane | This compound | Diazotization with a sulfonyl azide | Photoacid Generator google.comepo.org |
Advanced Materials Science Applications (e.g., Photosensitive Polymers)
The most prominent application of a this compound derivative is in advanced materials science, specifically in the field of microelectronics. google.comgoogle.com.na Its derivative, bis(tert-butylsulfonyl)diazomethane , is a highly effective photoacid generator (PAG). google.comepo.orggoogleapis.com
PAGs are a critical component of chemically amplified photoresists, which are used in photolithography to pattern semiconductor wafers. google.com.na Upon exposure to deep UV radiation (e.g., 248 nm from a KrF excimer laser), bis(tert-butylsulfonyl)diazomethane decomposes and, in the presence of trace water, ultimately generates a strong acid. google.comepo.org This photogenerated acid then catalyzes a cascade of chemical reactions in the surrounding polymer matrix, dramatically changing its solubility. In a positive-tone resist, this acid-catalyzed reaction (e.g., cleaving an acid-labile protecting group) renders the exposed regions soluble in a developer solution, allowing for the creation of intricate patterns. epo.org
The bulky tert-butyl groups contribute to the compound's low solubility in alkaline developer solutions, which enhances the contrast between exposed and unexposed regions of the resist. google.com
Future research in this area could involve:
Development of New PAGs: Synthesizing new derivatives of this compound to act as PAGs sensitive to different wavelengths of light (e.g., for ArF excimer laser at 193 nm or for EUV lithography).
Inclusion in Other Polymers: Incorporating the this compound moiety into the backbone or side chains of other types of polymers to create materials with photosensitive or tunable properties for applications beyond photoresists, such as data storage or smart coatings.
Interdisciplinary Research with this compound Derivatives
The this compound scaffold and its derivatives are beginning to appear in fields outside of traditional chemistry, highlighting opportunities for interdisciplinary research.
Environmental Science and Toxicology: this compound has been identified as a non-phosphorus-containing metabolite of the organophosphate insecticide and nematicide, terbufos (B1683085). who.int The metabolic pathway involves sulfoxidation and desulfuration of terbufos, followed by hydrolysis, S-methylation, and further S-oxidation. who.int This finding makes the compound relevant for environmental monitoring and toxicological studies to understand the fate and impact of pesticides in the environment.
Medicinal Chemistry: While this compound itself is not a therapeutic agent, the tert-butylsulfonyl group is a feature in some biologically active molecules. For instance, a different molecule, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, has been identified as a potent and selective inhibitor of RIP2 kinase, a target for treating chronic inflammatory diseases. mdpi.com This suggests that the this compound core could serve as a scaffold for designing new therapeutic agents. Its rigid structure and the specific spatial orientation of the sulfonyl groups could be exploited to target enzyme active sites or protein-protein interfaces.
The table below highlights the interdisciplinary fields where the compound or its structural motif shows relevance.
Interactive Table: Interdisciplinary Research Avenues| Field | Context | Potential Application | Relevant Compound |
|---|---|---|---|
| Environmental Science | Metabolite of the pesticide terbufos who.int | Environmental biomarker, toxicological studies | This compound |
| Medicinal Chemistry | Structural motif in a known kinase inhibitor mdpi.com | Scaffold for drug design, synthesis of new bioactive molecules | 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structure of Bis(tert-Butylsulfonyl)methane?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using retention time comparisons with standards .
- Nuclear Magnetic Resonance (NMR) : Analyze , , and spectra to confirm sulfonyl group integration and tert-butyl substitution patterns.
- UV-Vis Spectroscopy : Monitor absorption peaks at 214 nm (ε=10,145) and 248 nm (ε=858) for photochemical applications .
- Melting Point Analysis : Confirm decomposition temperature (121°C) to assess thermal stability .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of crystalline powder .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns due to poor water solubility .
Q. How can solubility limitations of this compound be addressed in organic reactions?
- Methodological Answer :
- Solvent Selection : Use chloroform, acetone, or acetonitrile for optimal dissolution (). Avoid methanol due to poor solubility .
- Sonication : Apply ultrasonic agitation to enhance dissolution kinetics in polar aprotic solvents.
Advanced Research Questions
Q. How does the crystal structure of sulfonylmethane derivatives influence their reactivity in solid-state reactions?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve bond lengths (e.g., S–C bonds ~1.78 Å) and hydrogen bonding networks (C–H⋯O interactions) to predict stability and reactivity .
- Thermogravimetric Analysis (TGA) : Correlate decomposition profiles with crystal packing density. For example, weak hydrogen bonds may reduce thermal stability .
Q. What role does this compound play in photoresist formulations for semiconductor lithography?
- Methodological Answer :
- UV Sensitivity : Leverage high ε at 214 nm for deep-UV photolithography to pattern nanoscale semiconductor devices .
- Solvent Compatibility : Formulate with acetone or acetonitrile to ensure homogeneous photoresist coatings on silicon wafers .
Q. How do steric effects of the tert-butylsulfonyl group impact catalytic reactions or drug design?
- Methodological Answer :
- Steric Hindrance Studies : Compare reaction kinetics with methylsulfonyl analogs (e.g., bis(methylsulfonyl)methane) to quantify steric bulk effects .
- Molecular Docking : Model interactions with enzymatic targets (e.g., viral proteases) to assess binding affinity, as seen in tert-butylsulfonyl-containing drugs like Narlaprevir .
Q. How can researchers mitigate decomposition risks during high-temperature applications?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Identify exothermic peaks near 121°C to establish safe operating thresholds .
- Inert Atmosphere Processing : Use argon or nitrogen environments to suppress oxidative decomposition during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
